molecular formula C8H18BrN B1591648 1-Methyl-1-propylpyrrolidinium bromide CAS No. 608140-09-6

1-Methyl-1-propylpyrrolidinium bromide

Cat. No. B1591648
CAS RN: 608140-09-6
M. Wt: 208.14 g/mol
InChI Key: VLJAZZWDBWKZBL-UHFFFAOYSA-M
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Description

1-Methyl-1-propylpyrrolidinium bromide is a chemical compound that has gained attention in scientific research due to its potential use as an ionic liquid. Ionic liquids are salts that are liquid at room temperature and have unique properties that make them useful in various applications, such as catalysis, separation processes, and electrochemistry.

Scientific Research Applications

Ionic Liquids and Thermal Properties

1-Methyl-1-propylpyrrolidinium bromide is studied for its properties as an ionic liquid. Research has focused on its physical properties , such as densities, speeds of sound, dynamic viscosities, refractive indices, and molar isobaric heat capacities . These properties are crucial for applications in thermal management systems and heat transfer fluids where stable and predictable behavior under varying temperatures is essential.

Electrolytes in Energy Storage

This compound is also of interest in the field of energy storage , particularly in the development of hybrid gel polymer electrolytes . Its superior thermal properties compared to conventional electrolyte systems make it a candidate for use in solid-state lithium secondary batteries , which are safer and have higher energy density.

Safety and Hazards

It is a cautionary substance, and risks cannot be excluded if handled inappropriately. Avoid contact with skin, inhalation, and ingestion. Rinse eyes thoroughly if exposed .

Future Directions

Research on 1-Methyl-1-propylpyrrolidinium bromide could explore its applications beyond redox flow batteries and investigate its potential in other fields .

properties

IUPAC Name

1-methyl-1-propylpyrrolidin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N.BrH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJAZZWDBWKZBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049328
Record name 1-Methyl-1-propylpyrrolidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

608140-09-6
Record name 1-Methyl-1-propylpyrrolidinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9049328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1-propylpyrrolidinium bromide
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Record name 1-Methyl-1-propylpyrrolidinium bromide
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Synthesis routes and methods I

Procedure details

Propylmethylpyrrolidinium bromide was prepared by Menshutkin reaction of N-methylpyrrolidine with 1-bromobutane. 21.5 g of the adduct formed by the IB-4 complex with KF were added to 20.8 g of [C4H8N(CH3)C3H7]Br in 100 ml of acetone. The suspension was stirred by means of a magnetic stirrer for 48 hours. The KBr formed during the reaction was eliminated by filtration and the precipitate was washed with two portions of 20 ml of acetone. The solvent was eliminated and a viscous liquid was recovered, corresponding to the formula:
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Synthesis routes and methods II

Procedure details

(Propyl)(methyl)pyrrolidinium bromide is prepared by reaction of 12.4 g of 1-bromopropane with 8.5 g of N-methylpyrrolidine at normal temperature.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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